N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-[(3-Chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by two key structural motifs:
- Substituent 1: A (3-chloro-4-fluorophenyl)methyl group attached to the carboxamide nitrogen.
- Substituent 2: A [(4-ethoxyphenyl)(methyl)sulfamoyl] group at the 3-position of the thiophene ring. The sulfamoyl group (SO₂NMe) and 4-ethoxy phenyl substituent may influence solubility and pharmacokinetic properties, while the ethoxy group could modulate electron density in the aromatic system .
The compound’s molecular formula is C₂₂H₂₁ClFN₂O₃S₂ (calculated based on IUPAC nomenclature), with a molecular weight of 509.04 g/mol.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S2/c1-3-29-16-7-5-15(6-8-16)25(2)31(27,28)19-10-11-30-20(19)21(26)24-13-14-4-9-18(23)17(22)12-14/h4-12H,3,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVZCSAFPKHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The synthesis may involve the use of reagents such as chlorinating agents, fluorinating agents, and sulfonylating agents under controlled conditions to ensure the desired substitutions on the phenyl rings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations:
Halogenation Patterns :
- The target compound’s 3-Cl-4-F-benzyl group contrasts with simpler halogenated analogs (e.g., 4-Br in , 4-Cl in ). Fluorine’s electronegativity may improve metabolic stability compared to bromine or chlorine .
- lists benzimidazole derivatives with similar 3-Cl-4-F-phenyl groups, but these belong to a distinct structural class .
Sulfamoyl vs. Sulfonyl/Sulfanyl Groups: The sulfamoyl group (SO₂NMe) in the target compound differs from sulfonyl (SO₂) in or sulfanyl (S) in .
Aromatic Substituents :
- The 4-ethoxy group in the target compound introduces steric bulk and electron-donating effects, unlike the methyl or trifluoromethyl groups in or . Ethoxy may prolong half-life by resisting oxidative metabolism compared to smaller alkyl groups .
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, including structure-activity relationships, molecular docking analyses, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Thiophene ring
- Substituents :
- A chloro-fluoro phenyl group
- An ethoxy phenyl group with a methyl sulfamoyl moiety
- Molecular Formula : C18H20ClFNO3S
- Molecular Weight : 373.87 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including but not limited to:
- Anticancer Properties : In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models.
- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:
- Chloro and Fluoro Substituents : The presence of halogen substituents on the phenyl ring enhances lipophilicity, potentially increasing cell membrane permeability.
- Sulfamoyl Group : This functional group has been associated with increased biological activity due to its ability to interact with various biological targets.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to specific protein targets. These studies reveal:
- Target Proteins : Potential interactions with enzymes involved in cancer pathways and inflammatory responses.
- Binding Affinities : The compound demonstrates favorable binding energies, suggesting strong interactions with target proteins.
Case Studies and Experimental Findings
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In Vitro Anticancer Activity
- A study evaluated the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
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Anti-inflammatory Activity
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
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Antimicrobial Testing
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
